N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
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Overview
Description
The compound “N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide” is a chemical compound that is used in pharmaceutical research and development . It is also known as Rosuvastatin (6S)-Lactone Impurity .
Molecular Structure Analysis
The molecular formula of the compound is C22H26FN3O5S and its molecular weight is 463.5 . The compound contains a quinazoline ring, which is a type of heterocyclic compound .Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives have been extensively studied for their potential in medicinal chemistry. The quinazoline-4(3H)-one and its derivatives are a significant class found in more than 200 naturally occurring alkaloids. These compounds' versatility and the quinazolinone nucleus's stability have led researchers to create new potential medicinal agents by introducing various bioactive moieties. Quinazoline derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility of these compounds remains a major challenge for medicinal chemists, highlighting the ongoing quest for derivatives with sufficient bioavailability to counter antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Applications of Quinazoline Derivatives
Quinazolines are essential in the synthesis and application of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. These derivatives have been used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors. This highlights the broad spectrum of applications for quinazoline derivatives beyond their biological activities, underscoring their significance in the development of advanced materials for optoelectronic applications (Lipunova et al., 2018).
Quinazoline Derivatives as Anticancer Agents
Quinazoline derivatives have been identified as a key moiety in the development of anticancer drugs, with a wide range of biological properties including anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. Recent patents and articles have shown that several quinazoline compounds inhibit EGFR, with newer generations inhibiting both wild-type and mutated EGFR. The structural diversity of patented quinazoline compounds reflects their vast applications and potential as anticancer drugs, further emphasizing the promise of novel quinazoline derivatives in cancer treatment (Ravez et al., 2015).
Mechanism of Action
Target of Action
The primary target of Rosuvastatin (6S)-Lactone Impurity, also known as N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, is the enzyme hydroxymethyl glutaryl coenzyme A reductase (HMG-CoA) . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the synthesis of cholesterol in the body .
Mode of Action
Rosuvastatin (6S)-Lactone Impurity acts as a selective, competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid, a precursor of cholesterol . This inhibition results in a decrease in cholesterol synthesis, leading to a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and an increase in high-density lipoprotein cholesterol (HDL-C) .
Biochemical Pathways
The compound affects the mevalonate pathway , which is the metabolic pathway that produces cholesterol and other isoprenoids . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, leading to a decrease in cholesterol synthesis . This can have downstream effects on various cellular processes that rely on cholesterol, including cell membrane integrity and the synthesis of steroid hormones .
Pharmacokinetics
The pharmacokinetics of Rosuvastatin (6S)-Lactone Impurity involve several processes, including active uptake by OATP2B1, OATP1B1/OATP1B3, and OAT3 , active efflux by BCRP and Pgp , metabolism by CYP2C9 , and passive glomerular filtration . These processes determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which in turn impact its bioavailability .
Result of Action
The molecular and cellular effects of Rosuvastatin (6S)-Lactone Impurity’s action primarily involve a reduction in cholesterol levels . This can lead to a decrease in the formation of atherosclerotic plaques, thereby reducing the risk of cardiovascular diseases . The compound may also have anti-inflammatory effects, potentially lowering serum levels of TNF-alpha and IL-6 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rosuvastatin (6S)-Lactone Impurity. It is also hydrolytically stable and predicted to undergo rapid degradation via photolysis . These environmental factors can affect the compound’s persistence in the environment and potential environmental risk .
Properties
IUPAC Name |
N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16+,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAHUUGOOLLUEH-SKDZVZGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@H](CC(=O)O4)O)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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